What are the properties of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate?
What are the properties of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate?
An In-depth Technical Guide to 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate (CAS: 54381-16-7) for Researchers and Formulation Scientists
Introduction
2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate, also widely known by its synonym N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, is a substituted aromatic amine of significant interest in the cosmetic and chemical industries.[1] As a derivative of p-phenylenediamine, it functions primarily as a key component in oxidative hair dye formulations, contributing to the formation of specific color tones.[2][3][4] Its molecular structure, featuring a central aminophenyl ring with two hydroxyethyl groups, enhances its solubility and reactivity, making it a versatile intermediate.[5]
This technical guide provides a comprehensive overview of its properties, a plausible synthesis workflow, applications in formulation science, and critical safety and handling protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep, technical understanding of this compound for research and product development purposes.
Section 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its application and safety management. 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate is a solid, typically appearing as a white to off-white or light-yellow substance, depending on its purity.[5][6][7] The sulfate salt form generally improves handling and stability compared to the free base.
Structural and Property Overview
The chemical structure of this compound is central to its function. The primary amine on the phenyl ring is a key reactive site, while the tertiary amine substituted with two hydroxyethyl chains influences its solubility and modulates its reactivity.
Caption: Chemical structure of the 2,2'-((4-Aminophenyl)azanediyl)diethanol cation with its sulfate counter-ion.
The following table summarizes the key identifiers and physicochemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 54381-16-7 | [4][5][8][9] |
| Molecular Formula | C₁₀H₁₈N₂O₆S | [6][8][10] |
| Molecular Weight | 294.32 g/mol | [6] |
| Synonyms | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | [5][6] |
| Physical Form | Solid, White to Off-White Powder | [6][7][8] |
| Melting Point | 168 - 171 °C | [7][8] |
| Boiling Point | 416.4 °C at 760 mmHg (for free base) | [8] |
| Purity | Commercially available at ≥95% | [8][11] |
| Storage | Room temperature, protect from light | [8] |
| Stability | Aqueous solutions (0.05-100 mg/mL) stable for 30 days at -20°C. Stable for >1 year at RT when protected from light. | [2] |
Section 2: Synthesis and Characterization
While specific proprietary synthesis methods may vary, a plausible and chemically sound pathway for producing 2,2'-((4-Aminophenyl)azanediyl)diethanol can be derived from established organic chemistry principles. The expertise of a senior scientist lies in devising such pathways based on the target molecule's structure.
Proposed Synthesis Workflow
A common strategy for synthesizing N-alkoxy-substituted anilines involves two key steps: nucleophilic aromatic substitution followed by reduction.
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Step 1: Nucleophilic Substitution. The synthesis would likely begin with a protected or precursor aniline, such as 4-nitrochlorobenzene. The electron-withdrawing nitro group activates the ring towards nucleophilic attack. This starting material is reacted with diethanolamine. The diethanolamine acts as the nucleophile, displacing the chloride. This reaction is typically performed in a polar solvent and may require heat and a base to scavenge the HCl byproduct.
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Step 2: Reduction of the Nitro Group. The intermediate, 2,2'-((4-nitrophenyl)azanediyl)diethanol, is then reduced to the corresponding primary amine. A standard and effective method for this transformation is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[12] This method is highly efficient and selective for nitro group reduction.
-
Step 3: Salt Formation. Finally, the resulting free base, 2,2'-((4-aminophenyl)azanediyl)diethanol, is dissolved in a suitable solvent like isopropanol or ethanol, and a stoichiometric amount of sulfuric acid is added to precipitate the desired sulfate salt, which can then be isolated by filtration.
Caption: Proposed synthetic pathway for 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate.
Analytical Characterization
To ensure the identity, purity, and quality of the final product, a suite of analytical techniques is employed. While the raw data is proprietary to manufacturers, they typically make it available upon request.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): Provides the molecular weight of the parent ion, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials or byproducts.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as N-H (amine), O-H (hydroxyl), and aromatic C-H bonds.
Section 3: Applications in Formulation Science
The primary and most well-documented application of this compound is as a "coupler" or "secondary intermediate" in permanent oxidative hair dye formulations.[2][4][14]
Mechanism in Oxidative Hair Dyeing
Oxidative hair dyeing is a chemical process that deposits permanent color inside the hair cortex. It involves three core components:
-
Primary Intermediate (Developer): An aromatic diamine, such as p-phenylenediamine (PPD).
-
Coupler (Modifier): An aromatic compound with electron-donating groups, such as 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate.
-
Oxidizing Agent: Typically hydrogen peroxide.
The process unfolds as follows: The alkaline environment of the dye formulation swells the hair cuticle. The small, colorless dye precursors penetrate the hair shaft. The hydrogen peroxide then oxidizes the primary intermediate, which in turn reacts with the coupler molecule. This coupling reaction forms large, colored indo-dye molecules that are trapped within the hair cortex, resulting in a permanent color change. The specific coupler used, such as the title compound, is critical in determining the final shade, tone, and intensity of the color. It is typically used at a final on-head concentration of up to 2.5%.[2]
Experimental Protocol: Evaluating Dye Performance
For formulation scientists, a self-validating protocol to assess the performance of a new dye intermediate is crucial.
Objective: To determine the colorimetric properties and wash fastness of a hair dye formulation containing 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate.
Methodology:
-
Hair Tress Preparation: Obtain standardized, untreated (virgin) human hair tresses. Wash with a clarifying shampoo, rinse thoroughly, and allow to air dry.
-
Formulation Preparation:
-
Prepare a dye base cream (vehicle) containing an alkalizing agent (e.g., monoethanolamine).
-
Dissolve the primary intermediate (e.g., p-toluenediamine sulfate) and the coupler (2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate) into the base cream. A typical molar ratio of developer to coupler is 1:1.
-
Immediately before application, mix the dye cream with a 6% (20 volume) hydrogen peroxide developer solution in a 1:1 ratio.[2]
-
-
Dye Application:
-
Evenly apply the final dye mixture to the hair tresses, ensuring complete saturation.
-
Allow the dye to process at room temperature for a specified time (e.g., 30 minutes).
-
-
Rinsing and Drying:
-
Thoroughly rinse the tresses with lukewarm water until the water runs clear.
-
Apply a standard conditioner, leave for 2 minutes, and rinse.
-
Allow the tresses to air dry in a controlled environment.
-
-
Data Acquisition & Analysis:
-
Initial Color Measurement: Use a spectrophotometer or colorimeter to measure the CIELAB values (L, a, b*) of the dyed tresses.
-
Wash Fastness Test: Subject the dyed tresses to a standardized washing protocol (e.g., 10 cycles of washing with a standard shampoo and drying).
-
Final Color Measurement: Re-measure the CIELAB values of the washed tresses.
-
Calculate Color Difference (ΔE): Use the formula ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] to quantify the color change after washing. A lower ΔE indicates better wash fastness.
-
Section 4: Toxicology and Safe Handling
Given that this compound is a substituted aromatic amine, rigorous adherence to safety protocols is mandatory. P-phenylenediamine derivatives are known for their potential to cause skin sensitization.[5]
Toxicological Profile Summary
The compound presents several hazards that must be managed through proper engineering controls and personal protective equipment.
| Hazard Type | Classification & Statement | Source(s) |
| Acute Oral Toxicity | LD50 (rat) = 246 mg/kg | [2] |
| Skin Irritation | Category 2; H315: Causes skin irritation | [11][15] |
| Eye Irritation | Category 2/2A; H319: Causes serious eye irritation | [11][15] |
| Respiratory Effects | Category 3; H335: May cause respiratory irritation | [15] |
| Acute Inhalation | Category 4; H332: Harmful if inhaled | [15] |
| Skin Sensitization | Can induce delayed skin hypersensitivity | [2] |
| Ecotoxicity | Aquatic Acute 1, Aquatic Chronic 2 | [16] |
| Other Concerns | EWG rates moderate concern for allergies & immunotoxicity | [1] |
Protocol for Safe Laboratory Handling
Objective: To outline the standard operating procedure for the safe handling of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate powder in a research or development laboratory.
Required PPE:
-
Nitrile or neoprene gloves, inspected before use.[15]
-
Safety glasses with side shields or chemical splash goggles.
-
A properly fitted laboratory coat.
Engineering Controls:
-
All handling of the solid powder (weighing, transferring) must be performed inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[15]
Step-by-Step Handling Procedure:
-
Preparation: Cordon off the work area. Ensure a chemical spill kit and emergency eyewash/shower station are accessible.
-
Weighing and Transfer:
-
Don all required PPE.
-
Perform all manipulations within the fume hood.
-
Use a spatula to carefully transfer the required amount of powder from the stock container to a tared weigh boat. Avoid generating dust.
-
Securely close the stock container immediately after use.
-
-
Solubilization: Add the powder to the chosen solvent within the fume hood. Ensure the vessel is capped or covered during dissolution.
-
Decontamination and Waste Disposal:
-
Wipe down the spatula, weigh boat, and work surface with a damp cloth.
-
Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a clearly labeled hazardous waste container according to institutional and local regulations.
-
-
Personal Hygiene: After handling is complete and before leaving the work area, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water.[15][17]
Storage:
-
Store in a tightly sealed container in a cool, dry, well-ventilated area.[17]
-
Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[17]
-
Store protected from light.[8]
Conclusion
2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate is a specialized chemical with a well-defined role in the cosmetics industry, particularly in the formulation of oxidative hair colorants. Its properties are dictated by its unique structure, balancing the reactivity of the aminophenyl core with the solubilizing and modulating effects of the diethanol side chains. For formulation scientists, it represents a tool for achieving specific, lasting color outcomes. However, its toxicological profile, especially its potential as a skin sensitizer and irritant, necessitates strict adherence to rigorous safe handling protocols. A comprehensive understanding of its chemistry, application, and safety is paramount for its responsible use in research and product development.
References
- EWG Skin Deep®. (n.d.). What is N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE.
- European Commission. (2010, March 3). N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
- Sigma-Aldrich. (n.d.). 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate.
- ChemicalBook. (2026, January 15). N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | 54381-16-7.
- Samboo. (n.d.). N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate - Cosmetic Ingredients.
- CymitQuimica. (n.d.). Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt).
- CymitQuimica. (n.d.). CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
- Sigma-Aldrich. (n.d.). 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate | 54381-16-7.
- INCI Beauty. (n.d.). (N,n-bis(2-hydroxyethyl)-p-phenylenediamine Sulfate).
- Fisher Scientific. (2018, March 8). SAFETY DATA SHEET.
- Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet.
- Aaronchem. (n.d.). 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate.
- BLDpharm. (n.d.). 54381-16-7|2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate.
- PubChem. (n.d.). N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate.
- SpecialChem. (2021, July 26). n,n-bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
- Kingphar. (n.d.). N, N-Bis(2-Hydroxyethyl)-P-Phenylenediamine Sulphate CAS No. 54381-16-7.
- Santa Cruz Biotechnology, Inc. (n.d.). 2,2′-((4-Aminophenyl)azanediyl)diethanol sulfate.
- ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
Sources
- 1. ewg.org [ewg.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | 54381-16-7 [chemicalbook.com]
- 4. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | Samboo [haircareingredients.com]
- 5. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 6. Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (s… [cymitquimica.com]
- 7. N, N-Bis(2-Hydroxyethyl)-P-Phenylenediamine Sulphate CAS No. 54381-16-7 | Reformchem [reformchem.com]
- 8. 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate | 54381-16-7 [sigmaaldrich.com]
- 9. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | C10H18N2O6S | CID 93296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 54381-16-7 | MFCD00013177 | 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate [aaronchem.com]
- 11. 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate | 54381-16-7 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. 54381-16-7|2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate|BLD Pharm [bldpharm.com]
- 14. specialchem.com [specialchem.com]
- 15. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 16. incibeauty.com [incibeauty.com]
- 17. fishersci.com [fishersci.com]
